molecular formula C13H20FN B13312485 (Butan-2-yl)[1-(2-fluorophenyl)propyl]amine

(Butan-2-yl)[1-(2-fluorophenyl)propyl]amine

Cat. No.: B13312485
M. Wt: 209.30 g/mol
InChI Key: FBJWWTNVOJNROH-UHFFFAOYSA-N
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Description

(Butan-2-yl)[1-(2-fluorophenyl)propyl]amine is a chemical compound with the molecular formula C13H20FN. It is known for its unique structure, which includes a butan-2-yl group and a 2-fluorophenyl group attached to a propylamine backbone. This compound is primarily used in research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[1-(2-fluorophenyl)propyl]amine typically involves the reaction of 2-fluorophenylpropylamine with butan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[1-(2-fluorophenyl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines or other functionalized derivatives.

Scientific Research Applications

(Butan-2-yl)[1-(2-fluorophenyl)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[1-(2-fluorophenyl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[1-(2-chlorophenyl)propyl]amine
  • (Butan-2-yl)[1-(2-bromophenyl)propyl]amine
  • (Butan-2-yl)[1-(2-methylphenyl)propyl]amine

Uniqueness

(Butan-2-yl)[1-(2-fluorophenyl)propyl]amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)propyl]butan-2-amine

InChI

InChI=1S/C13H20FN/c1-4-10(3)15-13(5-2)11-8-6-7-9-12(11)14/h6-10,13,15H,4-5H2,1-3H3

InChI Key

FBJWWTNVOJNROH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(CC)C1=CC=CC=C1F

Origin of Product

United States

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